molecular formula C8H7NO B6167171 4-ethynyl-1-methyl-1,2-dihydropyridin-2-one CAS No. 1934458-73-7

4-ethynyl-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6167171
CAS No.: 1934458-73-7
M. Wt: 133.1
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Description

4-ethynyl-1-methyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . It is a derivative of pyridinone, characterized by the presence of an ethynyl group at the 4-position and a methyl group at the 1-position of the dihydropyridin-2-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-methyl-1,2-dihydropyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-1-methyl-1,2-dihydropyridin-2-one.

    Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where the 4-bromo-1-methyl-1,2-dihydropyridin-2-one is reacted with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated pyridinone derivatives.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

4-ethynyl-1-methyl-1,2-dihydropyridin-2-one has various scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethynyl-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Properties

CAS No.

1934458-73-7

Molecular Formula

C8H7NO

Molecular Weight

133.1

Purity

95

Origin of Product

United States

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